molecular formula C5H14Br2N8 B14240751 1,1'-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide CAS No. 188715-09-5

1,1'-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide

Cat. No.: B14240751
CAS No.: 188715-09-5
M. Wt: 346.03 g/mol
InChI Key: ANFWUXJYVWBCAQ-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two triazole rings connected by a methylene bridge and two bromide ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of 4-amino-1,2,4-triazole with formaldehyde and hydrobromic acid. The reaction proceeds through the formation of a methylene bridge between the two triazole rings, followed by the addition of bromide ions to form the final product. The reaction conditions usually involve heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.

    Substitution: The amino groups in the triazole rings can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide lies in its dual triazole rings connected by a methylene bridge, which imparts distinct chemical and biological properties.

Properties

CAS No.

188715-09-5

Molecular Formula

C5H14Br2N8

Molecular Weight

346.03 g/mol

IUPAC Name

1-[(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;dibromide

InChI

InChI=1S/C5H12N8.2BrH/c6-10-1-8-12(3-10)5-13-4-11(7)2-9-13;;/h1-2H,3-7H2;2*1H

InChI Key

ANFWUXJYVWBCAQ-UHFFFAOYSA-N

Canonical SMILES

C1[NH+](N=CN1N)C[NH+]2CN(C=N2)N.[Br-].[Br-]

Origin of Product

United States

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